Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate
Description
Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate is a complex organic compound belonging to the class of beta-carbolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The unique spiro structure of this compound, which involves a cyclohexane ring fused to a beta-carboline moiety, contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17(21)15-11-13-12-7-3-4-8-14(12)19-16(13)18(20-15)9-5-2-6-10-18/h3-4,7-8,15,19-20H,2,5-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRKLQFGDYCULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C3(N1)CCCCC3)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate typically involves the Pictet-Spengler reaction, a well-known method for constructing beta-carboline frameworks. This reaction involves the condensation of tryptamine derivatives with aldehydes or ketones, followed by cyclization to form the spiro structure. Common reagents used in this synthesis include isatins and tryptamines, with catalysts such as melamine-based microporous Schiff base network polymers .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of recoverable and reusable catalysts, such as chromium-coordinated Schiff base network polymers, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated spiro compounds.
Scientific Research Applications
Antimalarial Activity
Recent studies have indicated that derivatives of this compound exhibit promising antimalarial activity against Plasmodium falciparum. Research has focused on the structure-activity relationships (SAR) to enhance efficacy.
Key Findings in Antimalarial Research
| Compound | Modification | IC₅₀ (μM) | Activity |
|---|---|---|---|
| 4h | R-methyl | 2.0 nM | Strongly effective |
| 9c | THβC–oxindole | 24.1 | Moderate efficacy |
A notable study published in Nature Communications demonstrated that compounds with specific modifications showed improved binding affinity to targets necessary for inhibiting malaria parasites. The R-methyl group was particularly effective in enhancing activity.
Anticancer Potential
The antiproliferative effects of methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate have been extensively studied against various cancer cell lines.
Results from Anticancer Studies
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 8f | MCF-7 | 25.01 |
| 9c | TNBC | 24.1 |
In a study assessing the effects on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain modifications at the C-5 position significantly enhanced cytotoxicity compared to their unsubstituted counterparts .
Case Study 1: Antimalarial Efficacy
A comprehensive study synthesized various beta-carboline derivatives and evaluated their activity against Plasmodium falciparum. The results indicated that structural modifications could lead to enhanced efficacy, with specific attention given to the binding interactions of the R-methyl group.
Case Study 2: Anticancer Potential
Another investigation focused on the antiproliferative properties of tetrahydro-beta-carbolines against breast cancer cells. The findings suggested that compounds with targeted substitutions exhibited improved cytotoxicity profiles, indicating potential for therapeutic development.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spirooxindole tetrahydro-beta-carbolines: These compounds share a similar spiro structure and exhibit comparable biological activities.
Tetrahydro-beta-carboline derivatives: These compounds are structurally related and often studied for their pharmacological properties.
Uniqueness
Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including its effects on neurological disorders, potential as an anticancer agent, and other relevant biological activities.
- Molecular Formula : C₁₂H₁₄N₂
- Molecular Weight : 186.25 g/mol
- CAS Number : 2506-10-7
1. Neuroprotective Effects
Research indicates that beta-carbolines exhibit neuroprotective properties. For instance, 9-methyl-beta-carboline has been shown to restore dopaminergic neurons in models of Parkinson's disease. In a study where this compound was administered to rats pretreated with the neurotoxin MPP+, it was observed that the number of tyrosine hydroxylase-positive cells in the substantia nigra returned to normal levels after treatment with the beta-carboline . This suggests that this compound may have similar neuroprotective effects.
2. Antioxidant Properties
Beta-carbolines are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in various biological systems. Studies have demonstrated that these compounds can inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha in human umbilical vein endothelial cells (HUVECs), suggesting potential applications in inflammatory diseases .
3. Anticancer Activity
Several derivatives of beta-carbolines have shown promise as anticancer agents. For example, compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited significant activity against human tumor cells including KB and HepG2/A2 cell lines . The structure-activity relationship (SAR) studies suggested that modifications to the beta-carboline structure could enhance its anticancer efficacy.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
